PTC-209 (N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine) is a small molecule inhibitor that primarily functions as a transcriptional inhibitor of BMI-1, a polycomb group protein involved in stem cell self-renewal. [, , , , , ] In scientific research, PTC-209 has been instrumental in studying BMI-1 function and exploring its therapeutic potential in various cancer models, including acute myeloid leukemia, multiple myeloma, glioblastoma, and breast cancer. [, , , , , ] While PTC-209 was initially identified as a BMI-1 inhibitor, research has revealed its impact on other cellular pathways and processes, indicating a complex mechanism of action with potential wider applications in scientific research. [, , , , ]
Synthesis Analysis
While multiple research articles mention PTC-209, detailed descriptions of its synthesis methods are limited. One study describes the synthesis of cyanoenone-modified diterpenoid analogs, some exhibiting more potent antiproliferative activity than PTC-209, emphasizing the potential for developing improved BMI-1 inhibitors. [] Further research is needed to elucidate the specific synthesis methods and optimize the production of PTC-209 for research purposes.
Mechanism of Action
PTC-209's primary mechanism of action involves transcriptional inhibition of BMI-1, leading to the downregulation of BMI-1 protein levels and the associated repressive histone mark H2AK119ub. [, , ] This inhibition disrupts the function of the PRC1 complex, impacting downstream targets like CDKN2A/INK4/ARF and influencing cellular processes like cell cycle progression, apoptosis, and stem cell self-renewal. [, , , , , , ] While targeting BMI-1 remains its primary mode of action, studies suggest PTC-209's influence on other pathways, including STAT3 phosphorylation, NOTCH signaling, and the AKT pathway, highlighting its complex interaction within cellular environments. [, , , ]
Applications
Cancer Research: PTC-209 has been extensively studied for its anti-cancer potential in various cancer models, including acute myeloid leukemia (AML), multiple myeloma, glioblastoma, and breast cancer. [, , , , , ] Studies have shown its efficacy in reducing tumor growth, inducing apoptosis, and suppressing cancer stem cell properties, suggesting its potential as a therapeutic agent. [, , , , ]
Stem Cell Research: PTC-209's ability to inhibit BMI-1 makes it valuable for studying the role of this protein in stem cell self-renewal and differentiation. [, ] Research utilizing PTC-209 has demonstrated its impact on spermatogonial stem cell proliferation and its requirement in the neuronal differentiation of mouse induced pluripotent stem cells. [, ]
Epigenetic Studies: PTC-209 has been used to investigate the role of BMI-1 in regulating gene expression through epigenetic modifications. [, ] Its use has led to a deeper understanding of the interplay between BMI-1 and other epigenetic regulators, such as miR-200c/141, highlighting the complexity of epigenetic control in cancer development. []
Drug Resistance Studies: PTC-209 has been utilized to investigate the role of BMI-1 in chemotherapy resistance. [, , , ] Its use has revealed BMI-1's involvement in mediating resistance to pemetrexed in non-small cell lung cancer, suggesting its potential as a combination therapy to overcome drug resistance. [, ]
Related Compounds
Artemisinin
Compound Description: Artemisinin is a natural compound isolated from the plant Artemisia annua, commonly known as sweet wormwood. It is a well-established antimalarial drug with known anti-cancer properties. []
PRT4165
Compound Description: PRT4165 is another small-molecule inhibitor of BMI1. [] The exact mechanism of action of PRT4165 is not fully elucidated, but it is suggested to involve the inhibition of BMI1 function, leading to the downregulation of NOTCH signaling. []
Relevance: Both PRT4165 and PTC-209 demonstrated broad anti-proliferative activity against a range of acute myeloid leukemia and T-lymphoblastic leukemia cell lines by inducing apoptosis. [] Similar to PTC-209, PRT4165 downregulates NOTCH signaling proteins, including NOTCH1, HES1, and MYC. []
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers, including lung cancer. []
Relevance: The study mentioned observed that PTC-209 enhances the anti-cancer effect of cisplatin in lung cancer cells in vitro. [] This suggests a potential synergistic effect between PTC-209 and cisplatin, which could lead to improved treatment outcomes.
Oxaliplatin
Compound Description: Oxaliplatin is another platinum-based chemotherapy drug, structurally similar to cisplatin, used to treat various cancers, including colorectal cancer. []
Relevance: Unlike the observed synergistic effect between PTC-209 and cisplatin, PTC-209 did not enhance the anti-cancer effects of oxaliplatin in colon cancer cells. []
5-Fluorouracil
Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that inhibits DNA and RNA synthesis. It is commonly used in the treatment of various cancers, including colorectal cancer. []
Relevance: Similar to oxaliplatin, PTC-209 did not demonstrate any synergistic enhancement of the anti-cancer effects of 5-fluorouracil in colon cancer cells. []
Camptothecin
Compound Description: Camptothecin is a plant-derived compound with anti-cancer properties. It acts as a topoisomerase I inhibitor, interfering with DNA replication in cancer cells. []
Relevance: In the research discussed, PTC-209 showed a synergistic enhancement of the anti-cancer effects of camptothecin specifically in breast cancer cells in vitro. []
Frondoside A
Compound Description: Frondoside A is a marine-derived natural product with promising anti-cancer properties. [] Its mechanism of action is not yet fully understood but may involve inducing apoptosis and inhibiting cell proliferation.
Relevance: A significant finding was that PTC-209, at a non-toxic concentration, significantly enhanced the anti-cancer effects of Frondoside A in lung, breast, and colon cancer cells in vitro. [] This suggests a potential synergistic or additive effect between the two compounds.
UNC1999
Compound Description: UNC1999 is a small-molecule inhibitor of EZH2, a histone methyltransferase and catalytic subunit of the polycomb repressive complex 2 (PRC2). [] It inhibits the enzymatic activity of EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) levels. []
Relevance: UNC1999, targeting PRC2, was found to act synergistically with PTC-209, which targets PRC1 via BMI-1 inhibition, in reducing multiple myeloma cell viability. [] This suggests that combined inhibition of PRC1 and PRC2 could be an effective therapeutic strategy in multiple myeloma.
JQ1
Compound Description: JQ1 is a small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that bind to acetylated lysine residues on histones, thereby regulating gene expression. []
Relevance: JQ1, a BET inhibitor, was found to have an additive effect with PTC-209 on reducing multiple myeloma cell viability. [] This suggests that combined targeting of BMI-1 and BET proteins could be an effective therapeutic strategy.
AZA (Azacitidine)
Compound Description: Azacitidine (AZA) is a DNA hypomethylating agent used in the treatment of certain myelodysplastic syndromes and acute myeloid leukemia. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PT2399 is a first-in-class, orally available, small molecule inhibitor of HIF-2 that selectively disrupts the heterodimerization of HIF-2α with HIF-1β. Preclinical and clinical data indicate that PT2399 is effective in blocking cancer cell growth, proliferation, and tumor angiogenesis characteristic in ccRCC.
PT-262 is a ROCK (Rho-associated coiled-coil forming protein kinase) inhibitor. It induces cytoskeleton remodeling and migration inhibition in lung carcinoma cells.
RN983 is a potent and selective BTK inhibitor. RN983 potently, selectively, and reversibly inhibited the Btk enzyme. RN983 displayed functional activities in human cell-based assays in multiple cell types, inhibiting IgG production in B-cells with an IC50 of 2.5 ± 0.7 nM and PGD2 production from mast cells with an IC50 of 8.3 ± 1.1 nM. RN983 displayed similar functional activities in the allergic mouse model of asthma when delivered as a dry powder aerosol by nose-only inhalation. Inhalation of aerosolized RN983 may be effective as a stand-alone asthma therapy or used in combination with inhaled steroids and β-agonists in severe asthmatics due to its potent inhibition of mast cell activation.
RN9893 HCl is an antagonist of the TRPV4 receptor. RN9893 HCl inhibited human, rat and murine variants of TRPV4, and showed excellent selectivity over related TRP receptors, such as TRPV1, TRPV3 and TRPM8.